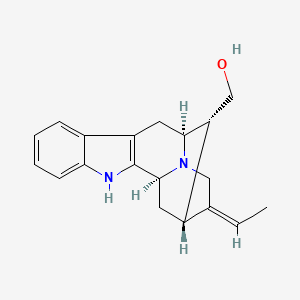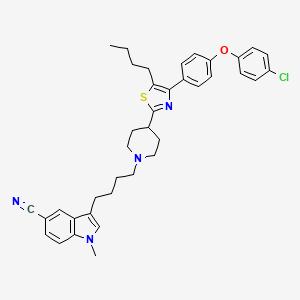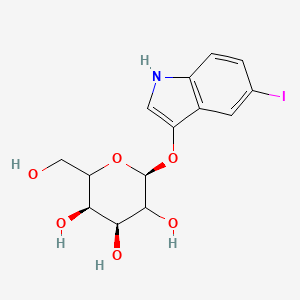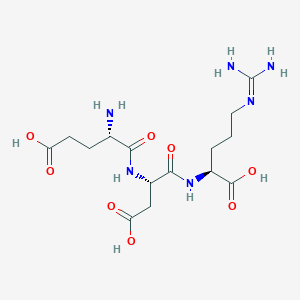
DNA topoisomerase II inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNA topoisomerase II inhibitor 1 is a compound that targets DNA topoisomerase II, an enzyme crucial for DNA replication, transcription, and chromosome segregation. This enzyme is essential for maintaining the topology of DNA by creating transient double-strand breaks to relieve torsional stress during DNA metabolic processes. DNA topoisomerase II inhibitors are widely studied for their potential as anticancer agents due to their ability to induce DNA damage and cell death in rapidly dividing cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNA topoisomerase II inhibitors typically involves multi-step organic synthesis. One common approach is the use of a docking site on the DNA binding domain of the topoisomerase II protein to virtually screen and identify potential inhibitors. For example, a lead compound, T60, was identified from a library of approximately 6 million molecules . The synthetic route often includes the following steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule, which can be achieved through various organic reactions such as cyclization, condensation, and coupling reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity of the inhibitor to the topoisomerase II enzyme. This can include halogenation, alkylation, and acylation reactions.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of DNA topoisomerase II inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to maximize the efficiency of each step.
Solvent selection: Choosing solvents that are not only effective but also environmentally friendly.
Catalysts and reagents: Using catalysts that enhance reaction rates and selectivity while minimizing side reactions.
化学反应分析
Types of Reactions
DNA topoisomerase II inhibitors undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the electronic properties of the inhibitor, affecting its binding affinity to the enzyme.
Substitution: Introduction or replacement of functional groups to enhance the inhibitor’s activity.
Hydrolysis: Breakdown of the inhibitor under physiological conditions, which can affect its stability and efficacy.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Reaction conditions: Typically involve controlled temperature, pH, and solvent systems to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original inhibitor with modified functional groups that enhance their binding affinity and specificity to the topoisomerase II enzyme.
科学研究应用
DNA topoisomerase II inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the mechanisms of DNA replication and transcription.
Biology: Employed in research to understand the role of topoisomerase II in cellular processes and its regulation.
Medicine: Investigated as potential anticancer agents due to their ability to induce DNA damage and cell death in cancer cells
Industry: Utilized in the development of new therapeutic agents and in drug screening assays to identify novel inhibitors with improved efficacy and safety profiles
作用机制
DNA topoisomerase II inhibitors exert their effects by stabilizing the enzyme-DNA cleavable complex, thereby preventing the relegation step of the catalytic cycle. This results in the accumulation of DNA double-strand breaks, leading to DNA damage and cell death . The molecular targets include the DNA binding domain of the topoisomerase II enzyme, and the pathways involved are those related to DNA damage response and repair .
相似化合物的比较
DNA topoisomerase II inhibitors can be compared with other similar compounds, such as:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy. It induces DNA damage by stabilizing the cleavable complex.
Doxorubicin: Another topoisomerase II inhibitor with a similar mechanism of action but also known for its cardiotoxicity.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar therapeutic applications
List of Similar Compounds
- Etoposide
- Doxorubicin
- Mitoxantrone
- Teniposide
- Daunorubicin
These compounds share the common feature of targeting DNA topoisomerase II but differ in their chemical structures, pharmacokinetics, and toxicity profiles .
属性
分子式 |
C28H24N4O3S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
[4-(benzenesulfonyl)piperazin-1-yl]-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone |
InChI |
InChI=1S/C28H24N4O3S/c33-28(31-15-17-32(18-16-31)36(34,35)21-11-5-2-6-12-21)25-19-23-22-13-7-8-14-24(22)29-27(23)26(30-25)20-9-3-1-4-10-20/h1-14,19,29H,15-18H2 |
InChI 键 |
KYJLNQLOFWJHOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)













